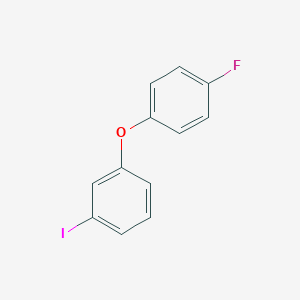

3-(4-Fluorophenoxy)iodobenzene

Description

Properties

IUPAC Name |

1-fluoro-4-(3-iodophenoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8FIO/c13-9-4-6-11(7-5-9)15-12-3-1-2-10(14)8-12/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMULVRBKALQNIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)I)OC2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8FIO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70372004 | |

| Record name | 3-(4-fluorophenoxy)iodobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70372004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

188534-09-0 | |

| Record name | 3-(4-fluorophenoxy)iodobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70372004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 188534-09-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 3-(4-Fluorophenoxy)iodobenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 3-(4-fluorophenoxy)iodobenzene, a key building block in medicinal chemistry and materials science. This document delves into the mechanistic intricacies of its synthesis via the Ullmann condensation, offering a field-proven, step-by-step protocol. Furthermore, it outlines a complete characterization workflow, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F), Mass Spectrometry (MS), and Infrared (IR) spectroscopy, to ensure the identity and purity of the synthesized compound. This guide is designed to equip researchers with the necessary knowledge to confidently synthesize and validate this important chemical entity.

Introduction: The Significance of Fluorinated Diaryl Ethers

The diaryl ether motif is a prevalent scaffold in numerous biologically active molecules and functional materials. The introduction of fluorine atoms into these structures can profoundly influence their physicochemical properties, such as metabolic stability, binding affinity, and lipophilicity, making fluorinated diaryl ethers highly valuable in drug discovery.[1] this compound, with its strategic placement of a fluorine atom and an iodine atom, serves as a versatile intermediate for the synthesis of more complex molecules through various cross-coupling reactions. The iodine atom provides a reactive handle for the introduction of diverse functionalities, making it a crucial component in the synthetic chemist's toolbox.

Synthesis of this compound via Ullmann Condensation

The formation of the diaryl ether linkage in this compound is most reliably achieved through the Ullmann condensation. This classic copper-catalyzed reaction involves the coupling of an aryl halide with a phenol.[2]

Mechanistic Insights: The "Why" Behind the Protocol

The Ullmann condensation is not merely a mixing of reagents; it is a mechanistically intricate process. The reaction is believed to proceed through a Cu(I)/Cu(III) catalytic cycle.[2]

-

Formation of the Copper(I) Phenoxide: The reaction initiates with the deprotonation of the phenol by a base to form a phenoxide, which then coordinates to a Cu(I) salt to generate a copper(I) phenoxide species. The choice of a non-nucleophilic, moderately strong base like potassium carbonate is crucial to facilitate this step without promoting side reactions.

-

Oxidative Addition: The aryl iodide then undergoes oxidative addition to the copper(I) phenoxide complex. This is often the rate-determining step. The reactivity of the aryl halide is critical, with iodides being more reactive than bromides or chlorides.

-

Reductive Elimination: The resulting Cu(III) intermediate is unstable and rapidly undergoes reductive elimination to form the desired diaryl ether and regenerate the Cu(I) catalyst, thus completing the catalytic cycle.

The use of a polar aprotic solvent like N,N-dimethylformamide (DMF) is essential as it helps to solubilize the reactants and stabilize the charged intermediates in the catalytic cycle. High reaction temperatures are typically required to overcome the activation energy of the oxidative addition step.

Diagram of the Ullmann Condensation Catalytic Cycle:

Figure 1: Catalytic cycle of the Ullmann condensation.

Detailed Experimental Protocol

This protocol is a self-validating system, where careful execution and monitoring of reaction progress are key to success.

Materials:

-

3-Iodophenol (1.0 eq)

-

1-Fluoro-4-iodobenzene (1.1 eq)

-

Copper(I) iodide (CuI) (0.1 eq)

-

Potassium carbonate (K₂CO₃) (2.0 eq), finely powdered and dried

-

N,N-Dimethylformamide (DMF), anhydrous

-

Toluene

-

Brine (saturated NaCl solution)

-

Magnesium sulfate (MgSO₄), anhydrous

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 3-iodophenol (1.0 eq), potassium carbonate (2.0 eq), and copper(I) iodide (0.1 eq).

-

Inert Atmosphere: Evacuate and backfill the flask with nitrogen three times to ensure an inert atmosphere.

-

Addition of Reagents: Add anhydrous DMF to the flask, followed by 1-fluoro-4-iodobenzene (1.1 eq).

-

Reaction: Heat the reaction mixture to 120-130 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 9:1 hexane/ethyl acetate eluent). The reaction is typically complete within 12-24 hours.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into water and extract with toluene (3 x 50 mL).

-

Combine the organic layers and wash with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford this compound as a solid.

Characterization of this compound

Thorough characterization is imperative to confirm the structure and purity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR are essential.

¹H NMR Spectroscopy: The ¹H NMR spectrum will show distinct signals for the aromatic protons. The protons on the iodinated ring will be influenced by the electron-withdrawing nature of the iodine and the ether linkage, while the protons on the fluorinated ring will show coupling to the fluorine atom.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will display 12 distinct signals for the 12 carbon atoms in the molecule. The carbon attached to the iodine will be significantly downfield. The carbons in the fluorinated ring will exhibit C-F coupling.

¹⁹F NMR Spectroscopy: The ¹⁹F NMR spectrum will show a single resonance, the chemical shift of which is characteristic of a fluorine atom attached to an aromatic ring.

Table 1: Representative NMR Data for this compound

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity & Coupling Constants (J, Hz) |

| ¹H | 7.0 - 7.8 | Multiplets |

| ¹³C | 94 (C-I), 116-160 (aromatic C) | C-F couplings for the fluorinated ring |

| ¹⁹F | -115 to -125 | Multiplet (coupled to protons) |

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and the NMR instrument used.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound, the molecular ion peak ([M]⁺) would be expected at m/z 314. Key fragmentation patterns would involve the loss of iodine and cleavage of the ether bond.

Table 2: Expected Mass Spectrometry Data

| m/z | Fragment |

| 314 | [C₁₂H₈FIO]⁺ (Molecular Ion) |

| 187 | [C₁₂H₈FO]⁺ |

| 127 | [I]⁺ |

| 95 | [C₆H₄F]⁺ |

Diagram of the Synthesis and Characterization Workflow:

Sources

An In-Depth Technical Guide to 3-(4-Fluorophenoxy)iodobenzene: Synthesis, Reactivity, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(4-Fluorophenoxy)iodobenzene is a halogenated diaryl ether that has emerged as a valuable and versatile building block in modern organic synthesis, particularly within the realm of medicinal chemistry. Its unique structural features—a diaryl ether linkage, a fluorine substituent, and a reactive iodine atom—provide a powerful trifecta for the construction of complex molecular architectures. The fluorophenoxy moiety can enhance metabolic stability and binding affinity of a drug candidate, while the iodo group serves as a key handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. This guide provides a comprehensive overview of the properties, synthesis, and synthetic applications of this compound, with a focus on its utility in the development of novel therapeutic agents.

Core Properties of this compound

A thorough understanding of the physicochemical properties of a synthetic building block is paramount for its effective utilization in the laboratory.

| Property | Value | Source(s) |

| CAS Number | 188534-09-0 | [1][2] |

| Molecular Formula | C₁₂H₈FIO | [1] |

| Molecular Weight | 314.09 g/mol | [1] |

| Appearance | White to cream or pale yellow to pale brown crystals, powder, or fused solid | [3] |

| Melting Point | 32.0-40.0 °C | [3] |

| Boiling Point | Not available | |

| Solubility | Soluble in common organic solvents such as toluene, DMF, and DMSO. | |

| Purity | Commercially available with ≥97.5% purity. | [3] |

Synthesis of this compound

The most common and industrially scalable method for the synthesis of this compound is the Ullmann condensation, a copper-catalyzed cross-coupling reaction between an aryl halide and a phenol.[2] In this case, 3-iodophenol is coupled with a 4-fluoro-substituted aryl halide, typically 1-fluoro-4-iodobenzene, in the presence of a copper catalyst and a base.

Experimental Protocol: Ullmann Condensation for the Synthesis of this compound

This protocol is a representative example and may require optimization based on laboratory conditions and reagent purity.

Materials:

-

3-Iodophenol

-

1-Fluoro-4-iodobenzene

-

Copper(I) iodide (CuI)

-

Potassium carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Toluene

-

Brine (saturated aqueous NaCl solution)

-

Magnesium sulfate (MgSO₄), anhydrous

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-iodophenol (1.0 eq), 1-fluoro-4-iodobenzene (1.1 eq), copper(I) iodide (0.1 eq), and anhydrous potassium carbonate (2.0 eq).

-

Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DMF to the flask.

-

Heat the reaction mixture to 120-140 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with toluene and water.

-

Separate the organic layer, and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound.

Caption: Workflow for the synthesis of this compound.

Key Synthetic Applications in Drug Discovery

The reactivity of the iodinated aromatic ring in this compound makes it a prime substrate for a variety of palladium- and copper-catalyzed cross-coupling reactions. These reactions are instrumental in the construction of the complex molecular scaffolds often found in modern pharmaceuticals.

Buchwald-Hartwig Amination: Formation of C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, enabling the synthesis of arylamines from aryl halides.[4] this compound can be effectively coupled with a wide range of primary and secondary amines to generate 3-phenoxy-N-substituted anilines, which are prevalent motifs in many biologically active compounds.

Materials:

-

This compound

-

Morpholine

-

Bis(dibenzylideneacetone)palladium(0) [Pd(dba)₂]

-

2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

-

Sodium tert-butoxide (NaOtBu)

-

Toluene, anhydrous

Procedure:

-

To a dry Schlenk tube under an inert atmosphere, add Pd(dba)₂ (1.5 mol%), XPhos (3.0 mol%), and sodium tert-butoxide (2.0 eq).

-

Add anhydrous toluene, followed by this compound (1.0 eq) and morpholine (1.5 eq).

-

Seal the tube and heat the reaction mixture to 100 °C for 12-24 hours, or until the starting material is consumed as monitored by TLC or GC-MS.

-

Cool the reaction to room temperature and quench with water.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the residue by flash column chromatography to yield the desired N-arylated product.

Caption: Key components of the Buchwald-Hartwig amination.

Suzuki-Miyaura Coupling: Formation of C-C Bonds

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, facilitating the formation of carbon-carbon bonds between an organoboron species and an organohalide.[5] this compound serves as an excellent electrophilic partner in this reaction, allowing for the introduction of a variety of aryl, heteroaryl, or alkyl groups at the 3-position of the phenoxy ring.

Materials:

-

This compound

-

4-Methoxyphenylboronic acid

-

Palladium(II) acetate [Pd(OAc)₂]

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane

-

Water

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq) and 4-methoxyphenylboronic acid (1.2 eq) in a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

-

Add potassium carbonate (2.0 eq), followed by palladium(II) acetate (2 mol%) and triphenylphosphine (8 mol%).

-

De-gas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

-

Heat the reaction mixture to 80-100 °C under an inert atmosphere and monitor by TLC or LC-MS.

-

After completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the biaryl product.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Ullmann Reaction [organic-chemistry.org]

- 3. 3-Phenoxyaniline, 98% 25 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 4. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 5. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [digibug.ugr.es]

Spectral data of 3-(4-Fluorophenoxy)iodobenzene (NMR, IR, MS)

An In-Depth Technical Guide to the Spectral Data of 3-(4-Fluorophenoxy)iodobenzene

Introduction

In the landscape of modern drug discovery and materials science, the precise structural elucidation of novel chemical entities is paramount. This compound, a diaryl ether, represents a significant scaffold in organic synthesis due to the orthogonal reactivity of its iodo and fluoro substituents. The iodinated phenyl ring serves as a versatile handle for cross-coupling reactions, while the fluorinated moiety allows for the fine-tuning of electronic properties and metabolic stability. This guide provides a comprehensive analysis of the spectral data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—expected for this molecule. As direct experimental spectra are not widely published, this document leverages expert analysis of structurally analogous compounds and computational predictions to serve as a reliable reference for researchers.

Molecular Structure and Spectroscopic Overview

The structure of this compound combines two distinct aromatic systems linked by an ether oxygen. This arrangement dictates a unique spectroscopic fingerprint. The iodinated ring (Ring A) and the fluorinated ring (Ring B) will each exhibit characteristic signals, with through-space and through-bond interactions subtly influencing their respective spectral features.

Caption: Structural overview of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, we will examine ¹H, ¹³C, and ¹⁹F NMR.

Part 1: Proton (¹H) NMR Spectroscopy

Expertise & Experience: Predicted Spectral Analysis The ¹H NMR spectrum is predicted to show eight distinct signals in the aromatic region (approx. 6.8-7.8 ppm).

-

Fluorinated Ring (Ring B): The protons on the 4-fluorophenoxy group will appear as a pair of doublets (or more accurately, an AA'BB' system) due to symmetry. The protons ortho to the fluorine (H-3'/H-5') will be coupled to the fluorine, resulting in a doublet of doublets, though it may appear as a triplet. The protons meta to the fluorine (H-2'/H-6') will also be coupled to their adjacent protons. Based on data for 4-fluoroanisole and 1-fluoro-4-phenoxybenzene, these signals are expected to appear relatively upfield due to the electron-donating effect of the ether oxygen.[1][2]

-

Iodinated Ring (Ring A): The protons on the 3-iodophenyl ring are all chemically distinct.

-

H-2: This proton is ortho to the ether oxygen and will appear as a triplet or multiplet around 7.2-7.4 ppm.

-

H-6: This proton is also ortho to the ether oxygen and will be a doublet of doublets, shifted slightly from H-2.

-

H-4: This proton is para to the ether and ortho to the iodine. It will likely be a doublet of doublets or a triplet.

-

H-5: This proton is meta to both substituents and will likely appear as a triplet, integrating to one proton. The heavy atom effect of iodine tends to deshield adjacent protons. Data from 3-iodophenol supports these assignments.[3][4]

-

Predicted ¹H NMR Data Summary

| Assigned Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constants (J, Hz) |

|---|---|---|---|

| H-2'/H-6' | ~7.05 - 7.15 | m (AA'BB') | JHH ≈ 9.0, JHF ≈ 4.5 |

| H-3'/H-5' | ~6.95 - 7.05 | m (AA'BB') | JHH ≈ 9.0, JHF ≈ 8.5 |

| H-5 | ~7.10 - 7.20 | t | J ≈ 8.0 |

| H-6 | ~6.80 - 6.90 | dd | J ≈ 8.0, 2.0 |

| H-2 | ~7.35 - 7.45 | t | J ≈ 2.0 |

| H-4 | ~7.50 - 7.60 | ddd | J ≈ 8.0, 2.0, 1.0 |

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve in ~0.6 mL of deuterated chloroform (CDCl₃) in a clean vial.

-

Transfer: Transfer the solution to a 5 mm NMR tube.

-

Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: Standard single-pulse (zg30).

-

Number of Scans: 16

-

Relaxation Delay (d1): 2.0 seconds

-

Acquisition Time (aq): ~4.0 seconds

-

-

Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual CDCl₃ signal at 7.26 ppm.

Part 2: Carbon (¹³C) NMR Spectroscopy

Expertise & Experience: Predicted Spectral Analysis The proton-decoupled ¹³C NMR spectrum will show 12 distinct signals, as there are no elements of symmetry that would make any carbons chemically equivalent.

-

Key Signals:

-

C-I (C3): The carbon directly attached to iodine will be significantly shielded by the heavy atom effect, appearing far upfield for an aromatic carbon, predicted around 94-96 ppm.[4]

-

C-F (C4'): The carbon bonded to fluorine will show a large one-bond coupling constant (¹JCF ≈ 240-250 Hz) and will be deshielded, appearing around 158-162 ppm.[5]

-

C-O Carbons (C1, C1'): These carbons will be deshielded due to the electronegative oxygen, appearing in the 155-160 ppm range.

-

-

Coupling to Fluorine: Carbons on Ring B will exhibit through-bond coupling to the ¹⁹F nucleus (²JCF, ³JCF), which can be a key diagnostic feature.

Predicted ¹³C NMR Data Summary

| Assigned Carbon | Predicted Chemical Shift (δ, ppm) | Predicted ¹JCF (Hz) |

|---|---|---|

| C3 | ~95.0 | - |

| C5 | ~116.5 | - |

| C3'/C5' | ~117.0 (d, ²JCF ≈ 23 Hz) | - |

| C2'/C6' | ~122.5 (d, ³JCF ≈ 8 Hz) | - |

| C6 | ~124.0 | - |

| C2 | ~131.0 | - |

| C4 | ~132.5 | - |

| C1' | ~153.0 (d, ⁴JCF ≈ 2.5 Hz) | - |

| C1 | ~157.0 | - |

| C4' | ~160.0 | ~245 |

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR. A more concentrated sample (20-30 mg) may be required for faster acquisition.

-

Instrumentation: Acquire on a 400 MHz (or higher) spectrometer, observing at the appropriate ¹³C frequency (~100 MHz).

-

Acquisition Parameters:

-

Pulse Program: Standard proton-decoupled pulse-acquire (zgpg30).

-

Number of Scans: 1024 or more to achieve adequate signal-to-noise.

-

Relaxation Delay (d1): 2.0 seconds.

-

-

Processing: Apply Fourier transformation with exponential multiplication, phase correction, and baseline correction. Reference the spectrum to the CDCl₃ triplet at 77.16 ppm.

Part 3: Fluorine (¹⁹F) NMR Spectroscopy

Expertise & Experience: Predicted Spectral Analysis The ¹⁹F NMR spectrum provides a simple and direct confirmation of the fluorinated ring. A single signal is expected for the fluorine atom in this compound. Based on data for 4-fluoroanisole, this signal is predicted to be a multiplet (appearing as a triplet) due to coupling with the ortho-protons (H-3'/H-5').[6]

Predicted ¹⁹F NMR Data Summary

| Assigned Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|

| F | ~ -118 to -120 | t |

Experimental Protocol: ¹⁹F NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrumentation: Acquire on a spectrometer equipped with a multinuclear probe tuned to the ¹⁹F frequency.

-

Acquisition Parameters:

-

Pulse Program: Standard single-pulse (zg).

-

Number of Scans: 64

-

Referencing: Use an external standard such as CFCl₃ (0 ppm) or an internal standard if required for quantitative work.[7]

-

Infrared (IR) Spectroscopy

Expertise & Experience: Predicted Spectral Analysis The IR spectrum reveals the functional groups present in the molecule. For a diaryl ether, the most diagnostic peak is the asymmetric C-O-C stretching vibration.

-

Aromatic C-O-C Stretch: A strong, characteristic band is expected between 1200-1250 cm⁻¹. This is a hallmark of aryl ethers.[8][9]

-

Aromatic C-H Stretch: A group of medium-intensity bands will appear above 3000 cm⁻¹.

-

Aromatic C=C Stretch: Multiple sharp bands of varying intensity will be observed in the 1450-1600 cm⁻¹ region.

-

C-F Stretch: A strong band is expected in the 1150-1250 cm⁻¹ region, which may overlap with the C-O-C stretch.

-

C-H Out-of-Plane Bending: Bands in the 680-900 cm⁻¹ region will be indicative of the substitution patterns on the two aromatic rings.

Predicted IR Data Summary

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| 3050 - 3100 | Medium | Aromatic C-H Stretch |

| 1585, 1490 | Strong, Sharp | Aromatic C=C Ring Stretch |

| ~1240 | Strong | Asymmetric Ar-O-Ar Stretch |

| ~1180 | Strong | C-F Stretch |

| 820 - 840 | Strong | p-disubstituted C-H bend |

| 750 - 780 | Strong | m-disubstituted C-H bend |

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: Place a small amount of solid this compound directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Scan Range: 4000 - 650 cm⁻¹.

-

Number of Scans: 32.

-

Resolution: 4 cm⁻¹.

-

-

Processing: Collect a background spectrum of the clean ATR crystal first. Then, collect the sample spectrum. The instrument software will automatically ratio the sample to the background to produce the final absorbance spectrum.

Mass Spectrometry (MS)

Expertise & Experience: Predicted Spectral Analysis Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, confirming its elemental composition and connectivity.

-

Molecular Ion (M⁺): The molecular formula is C₁₂H₈FIO, with a monoisotopic mass of 313.96 g/mol .[10] The electron ionization (EI) mass spectrum should show a clear molecular ion peak at m/z = 314.

-

Major Fragmentation Pathways:

-

Loss of Iodine: The C-I bond is the weakest, and a major fragment will be the loss of an iodine radical (·I, 127 g/mol ), leading to a prominent peak at m/z = 187 (M - 127). This is a common fragmentation for iodoaromatics.[11]

-

Ether Cleavage: Cleavage of the C-O bonds can occur, leading to fragments corresponding to the iodophenyl cation (m/z = 204) or the fluorophenoxy cation (m/z = 111).[12][13]

-

Predicted MS Data Summary

| m/z | Predicted Intensity | Assignment |

|---|---|---|

| 314 | High | [M]⁺ (Molecular Ion) |

| 187 | High | [M - I]⁺ |

| 204 | Medium | [C₆H₄I]⁺ |

| 111 | Medium | [C₆H₄FO]⁺ |

| 95 | Medium | [C₆H₄F]⁺ |

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of the compound in a volatile solvent (e.g., methanol or dichloromethane) via direct infusion or through a GC column into the ion source.

-

Instrumentation: Use a mass spectrometer capable of electron ionization (EI).

-

Data Acquisition (EI mode):

-

Ionization Energy: 70 eV.

-

Mass Range: m/z 50 - 500.

-

Source Temperature: 230 °C.

-

-

Analysis: Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragment ions. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the molecular ion and key fragments.

Integrated Spectroscopic Analysis Workflow

A logical workflow ensures that data from each technique is used to build a cohesive and validated structural assignment.

Caption: Workflow for integrated spectroscopic characterization.

References

-

PubChem. (n.d.). 4-Fluoroanisole. National Center for Biotechnology Information. Available at: [Link]

-

PubChem. (n.d.). 1-Fluoro-4-phenoxybenzene. National Center for Biotechnology Information. Available at: [Link]

-

PubChem. (n.d.). 3-Iodophenol. National Center for Biotechnology Information. Available at: [Link]

-

Smith, B. C. (2017). The C-O Bond III: Ethers By a Knockout. Spectroscopy Online. Available at: [Link]

-

Chemistry LibreTexts. (2023). 18.9: Spectroscopy of Ethers. Available at: [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

-

NIST. (n.d.). Benzene, iodo-. NIST Chemistry WebBook. Available at: [Link]

-

NMRDB.org. (n.d.). Simulate and predict NMR spectra. Available at: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. 1-Fluoro-4-phenoxybenzene | C12H9FO | CID 67614 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-Iodophenol(626-02-8) 1H NMR [m.chemicalbook.com]

- 4. 3-Iodophenol | C6H5IO | CID 12272 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-Fluoroanisole(459-60-9) 13C NMR [m.chemicalbook.com]

- 6. 4-Fluoroanisole | C7H7FO | CID 9987 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. spectroscopyonline.com [spectroscopyonline.com]

- 9. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 10. Welcome to the NIST WebBook [webbook.nist.gov]

- 11. Benzene, iodo- [webbook.nist.gov]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. youtube.com [youtube.com]

Physical properties and solubility of 3-(4-Fluorophenoxy)iodobenzene

An In-Depth Technical Guide to the Physical Properties and Solubility of 3-(4-Fluorophenoxy)iodobenzene

Introduction: A Key Building Block in Modern Drug Discovery

This compound (CAS No. 188534-09-0) is a diaryl ether of significant interest to researchers in medicinal chemistry and materials science.[1][2] Its structure uniquely combines three key motifs: a fluorophenyl group, an ether linkage, and an iodinated benzene ring. This strategic combination makes it a valuable precursor in synthetic chemistry. The fluorine atom is a well-established bioisostere for hydrogen, capable of modulating a molecule's metabolic stability, lipophilicity, and binding affinity.[3][4] The iodo-substituent serves as a versatile synthetic handle, particularly for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), which are fundamental for constructing complex molecular architectures.[5]

This guide provides an in-depth analysis of the core physical properties and solubility characteristics of this compound, grounded in both empirical data and theoretical principles. The protocols described herein are designed to be self-validating, offering researchers a reliable framework for handling and characterizing this important chemical intermediate.

Section 1: Core Physicochemical Properties

The fundamental physical constants of a compound are critical for its application in synthesis, dictating reaction conditions, purification strategies, and formulation development. The properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 188534-09-0 | [1][6] |

| Molecular Formula | C₁₂H₈FIO | [1][7] |

| Molecular Weight | 314.09 g/mol | [1][2] |

| Physical Form | Solid | [6] |

| Melting Point | 52-54 °C | [8] |

| Boiling Point | 324.551 °C (Predicted) | [8] |

| Density | 1.686 g/cm³ (Predicted) | [8] |

The compound exists as a solid at room temperature, a direct consequence of its relatively high molecular weight and planar aromatic structure, which allows for efficient crystal packing.[6] Its melting point of 52-54 °C is an important parameter for assessing purity and for planning reactions where the compound might be melted.[8]

Section 2: Molecular Structure and Computational Insights

The arrangement of atoms and functional groups within this compound dictates its reactivity and physical behavior.

Sources

- 1. chemscene.com [chemscene.com]

- 2. anpharma.net [anpharma.net]

- 3. Recent progress in the strategic incorporation of fluorine into medicinally active compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. grokipedia.com [grokipedia.com]

- 6. This compound | 188534-09-0 [sigmaaldrich.com]

- 7. 188534-09-0|this compound|BLD Pharm [bldpharm.com]

- 8. Benzene,1-(4-fluorophenoxy)-3-iodo-;188534-09-0 [axsyn.com]

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling and Use of 3-(4-Fluorophenoxy)iodobenzene

Introduction: Understanding the Moiety and Its Potential

3-(4-Fluorophenoxy)iodobenzene is a halogenated aromatic ether of significant interest to the research and drug development community. Its structural features, combining a fluorinated phenyl ring and an iodinated phenyl ring linked by an ether bond, make it a versatile building block in organic synthesis. The presence of the iodo-substituent provides a reactive handle for various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations, enabling the introduction of diverse functionalities. The fluorophenoxy group, on the other hand, can modulate the electronic properties and metabolic stability of the target molecules, a crucial aspect in medicinal chemistry.

This guide provides a comprehensive overview of the safety and handling protocols for this compound, grounded in the principles of laboratory best practices and an understanding of its chemical nature. The information herein is intended to empower researchers, scientists, and drug development professionals to work with this compound safely and effectively, minimizing risks to both personnel and the environment.

Hazard Identification and Risk Assessment: A Proactive Approach

Based on available data, this compound is classified with the following hazards:

-

H302: Harmful if swallowed. [1]

-

H315: Causes skin irritation. [1]

-

H319: Causes serious eye irritation. [1]

-

H335: May cause respiratory irritation. [1]

These classifications necessitate a cautious and well-planned approach to its handling. The primary routes of exposure are inhalation, ingestion, and skin/eye contact. The causality behind these hazards lies in the reactivity of the molecule and its potential to interact with biological systems. The iodinated aromatic ring can participate in unwanted reactions, while the overall lipophilicity of the molecule may facilitate its absorption through the skin.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| CAS Number | 188534-09-0 | [2][3][4] |

| Molecular Formula | C₁₂H₈FIO | [3][4] |

| Molecular Weight | 314.09 g/mol | [3] |

| Physical Form | Solid | [1] |

| Purity | ≥95% | [3] |

| Storage Temperature | Room temperature or 2-8°C, protect from light | [1][3][4] |

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

The hierarchy of controls dictates that engineering controls should be the first line of defense, followed by administrative controls and, finally, personal protective equipment.

Engineering Controls: Containing the Hazard at the Source

All work with this compound, particularly when handling the solid powder or creating solutions, must be conducted in a properly functioning chemical fume hood.[5] This is critical to prevent the inhalation of any dust or vapors that may be generated. The fume hood acts as a primary containment device, drawing airborne contaminants away from the user's breathing zone.

Personal Protective Equipment (PPE): The Last Line of Defense

The selection of appropriate PPE is crucial to prevent direct contact with the chemical. The precautionary statement P280, "Wear protective gloves/protective clothing/eye protection/face protection," underscores the importance of a comprehensive PPE strategy.[1]

Table 2: Recommended Personal Protective Equipment for Handling this compound

| PPE Category | Specification | Rationale |

| Eye and Face Protection | Chemical safety goggles and a face shield. | Protects against splashes and airborne particles that can cause serious eye irritation. |

| Skin Protection | Chemical-resistant gloves (e.g., Nitrile rubber), a chemically resistant lab coat, and closed-toe shoes. | Prevents skin contact, which can lead to irritation. Nitrile gloves offer good resistance to a range of chemicals. |

| Respiratory Protection | Use in a chemical fume hood is the primary control. If ventilation is inadequate, a NIOSH-approved respirator with organic vapor cartridges may be necessary. | Minimizes the inhalation of dust or vapors that can cause respiratory tract irritation. |

Safe Handling and Experimental Workflow: A Step-by-Step Protocol

Adherence to a standardized workflow minimizes the risk of exposure and accidental release. The following protocol outlines the best practices for handling this compound in a laboratory setting.

Experimental Protocol: Safe Handling of this compound

-

Preparation and Pre-Work Checklist:

-

Thoroughly review the available safety information and this guide.

-

Ensure the chemical fume hood is operational and the work area is clean and uncluttered.

-

Assemble all necessary equipment and reagents within the fume hood.

-

Don the appropriate PPE as outlined in Table 2.

-

-

Weighing and Transfer:

-

Tare a suitable container on an analytical balance inside the fume hood or in a designated weighing enclosure.

-

Carefully transfer the required amount of solid this compound to the container using a spatula. Avoid creating dust.

-

Close the stock container immediately and securely.

-

-

Dissolution and Reaction Setup:

-

Add the desired solvent to the container with the compound, ensuring gentle swirling to dissolve.

-

If heating is required, use a controlled heating mantle and a condenser to prevent vapor release.

-

Conduct all subsequent reaction steps within the confines of the fume hood.

-

-

Post-Reaction Work-up and Cleanup:

-

Quench the reaction carefully, being mindful of any potential exotherms.

-

Perform extractions and washes within the fume hood.

-

Decontaminate all glassware by rinsing with a suitable solvent (e.g., acetone). Collect the rinsate as halogenated organic waste.[5]

-

Diagram 1: Safe Handling Workflow for this compound

Caption: A workflow for the safe handling of this compound.

Storage and Waste Disposal: Ensuring Long-Term Safety and Environmental Protection

Proper storage and disposal are critical aspects of the chemical lifecycle that are often overlooked.

Storage

This compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[6] Protecting the compound from light is also recommended to prevent potential degradation.[3][4]

Table 3: Storage Conditions for this compound

| Parameter | Recommendation | Rationale |

| Temperature | Room temperature or 2-8°C | To ensure chemical stability. |

| Atmosphere | Sealed in a dry environment | To prevent hydrolysis or reaction with atmospheric moisture. |

| Light | Keep in a dark place | To prevent light-induced degradation. |

| Container | Tightly sealed, original container | To prevent contamination and leakage. |

Waste Disposal

As a halogenated aromatic compound, this compound and any materials contaminated with it must be disposed of as hazardous waste. Halogenated organic waste should be collected in a separate, clearly labeled, and sealed container from non-halogenated waste. Never dispose of this chemical down the drain, as it can be harmful to aquatic life.[7] The recommended disposal method for halogenated organic compounds is high-temperature incineration by a licensed hazardous waste disposal company.[8]

Diagram 2: Waste Disposal Decision Tree

Caption: A decision tree for the proper segregation and disposal of waste.

Emergency Procedures: Preparedness for the Unexpected

In the event of an emergency, a swift and informed response is crucial to mitigate harm.

Spills

For a small spill, and only if you are trained and it is safe to do so, follow these steps:

-

Alert personnel in the immediate area and restrict access.

-

Wearing appropriate PPE, cover the spill with an inert absorbent material like sand or vermiculite.[8]

-

Carefully sweep or scoop the absorbed material into a labeled hazardous waste container.

-

Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.

-

Ventilate the area.

For large spills, or if you are unsure how to proceed, evacuate the area, close the doors, and contact your institution's emergency response team or Environmental Health and Safety (EHS) department immediately.[9]

Fire

In case of a fire involving this compound, use a dry chemical, carbon dioxide, or foam extinguisher.[6] Firefighters should wear self-contained breathing apparatus to protect against potentially hazardous combustion products, which may include carbon oxides and hydrogen halides.[6]

First Aid

Immediate and appropriate first aid can significantly reduce the severity of an exposure.

-

Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[10][11] Seek immediate medical attention.

-

Skin Contact: Remove contaminated clothing and wash the affected skin area with soap and plenty of water.[11] If irritation persists, seek medical attention.

-

Inhalation: Move the person to fresh air.[10] If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[12] Seek immediate medical attention.

Diagram 3: Emergency Response Workflow

Caption: A workflow for responding to emergencies involving the compound.

Conclusion: A Culture of Safety

This compound is a valuable tool in the arsenal of the synthetic chemist. However, its utility must be balanced with a profound respect for its potential hazards. By integrating the principles and protocols outlined in this guide into your daily laboratory practices, you can foster a culture of safety that protects yourself, your colleagues, and the environment. Remember that safety is not a static checklist but an ongoing process of risk assessment, preparedness, and continuous learning.

References

-

Centers for Disease Control and Prevention. (n.d.). First Aid Procedures for Chemical Hazards. NIOSH. Retrieved from [Link]

-

TRADESAFE. (2024, August 8). First Aid Treatment Steps for Chemical Safety. Retrieved from [Link]

-

New Jersey Department of Health. (n.d.). Iodine - Hazardous Substance Fact Sheet. Retrieved from [Link]

-

Gelest, Inc. (2017, February 20). ALLYL PHENYL ETHER - SAFETY DATA SHEET. Retrieved from [Link]

-

New Jersey Department of Health. (n.d.). Phenyl Ether - HAZARD SUMMARY. Retrieved from [Link]

-

Thermo Fisher Scientific. (2011, June 24). SAFETY DATA SHEET - 4-(Trifluoromethoxy)iodobenzene. Retrieved from [Link]

-

Auburn University. (n.d.). Emergency and Spill Response Procedures. Retrieved from [Link]

-

University of Pittsburgh. (n.d.). Spills and Emergencies | Radiation Safety. Retrieved from [Link]

-

Indiana University. (n.d.). Spills, Leaks & Odors: Emergency Situations. Protect IU. Retrieved from [Link]

-

YouTube. (2024, July 31). Chemical Release Emergency Response. Retrieved from [Link]

Sources

- 1. 4-(4-FLUOROPHENOXY)IODOBENZENE | CymitQuimica [cymitquimica.com]

- 2. This compound | 188534-09-0 [sigmaaldrich.com]

- 3. chemscene.com [chemscene.com]

- 4. 188534-09-0|this compound|BLD Pharm [bldpharm.com]

- 5. benchchem.com [benchchem.com]

- 6. fishersci.com [fishersci.com]

- 7. datasheets.scbt.com [datasheets.scbt.com]

- 8. benchchem.com [benchchem.com]

- 9. Spills, Leaks & Odors: Emergency Situations: Emergency Management & Continuity: Protect IU: Indiana University [protect.iu.edu]

- 10. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 11. trdsf.com [trdsf.com]

- 12. aksci.com [aksci.com]

An In-Depth Technical Guide to 3-(4-Fluorophenoxy)iodobenzene: Synthesis, Properties, and Applications

Foreword: The Strategic Importance of Fluorinated Diaryl Ethers

In the landscape of modern medicinal chemistry and materials science, the diaryl ether motif stands as a privileged scaffold, consistently appearing in a diverse array of biologically active compounds and functional materials.[1] The introduction of fluorine atoms into these structures further enhances their utility, offering medicinal chemists a powerful tool to modulate physicochemical properties such as metabolic stability, lipophilicity, and binding affinity. This guide provides an in-depth technical overview of a particularly valuable, yet under-documented building block: 3-(4-Fluorophenoxy)iodobenzene. We will delve into its historical context, synthetic methodologies, and its role as a key intermediate in the development of novel therapeutic agents.

Genesis of a Key Building Block: Discovery and Historical Context

The precise first synthesis of this compound is not prominently documented in the chemical literature under a singular "discovery" paper. Its emergence is more likely rooted in the broader development and refinement of diaryl ether synthesis methodologies throughout the 20th century. The fundamental transformations that enable the construction of such molecules have a rich history, beginning with the classical Ullmann condensation and evolving to the more sophisticated palladium-catalyzed Buchwald-Hartwig ether synthesis.

While a definitive first synthesis remains elusive in readily available literature, the utility of this compound as a key intermediate became more apparent in the early 21st century with the work of researchers like Orjales and colleagues. In their 2003 publication in the Journal of Medicinal Chemistry, they described the synthesis of a series of 4-((phenoxy)phenylmethyl)piperidine derivatives as potential antidepressants. Although the paper's main focus is on the final compounds, the synthesis of the 3-(4-fluorophenoxy) moiety strongly implies the use of this compound or a closely related precursor.

A more explicit reference to a synthetic route that would produce this intermediate can be found in the work of Liu et al. in their 2009 Journal of Medicinal Chemistry article on phosphonosulfonates as inhibitors of dehydrosqualene synthase. Their general methods for preparing diaryl ether-containing compounds suggest a pathway that could be readily adapted to synthesize this compound.

These early examples highlight the compound's role as a valuable building block, enabling the introduction of the 3-iodophenyl group linked to a 4-fluorophenoxy moiety, a combination of functionalities that offers multiple avenues for further chemical modification in drug discovery programs.

Synthetic Strategies: From Classical to Modern Approaches

The synthesis of this compound primarily relies on the formation of a diaryl ether bond, a transformation that can be achieved through several established methods. The choice of method often depends on factors such as substrate scope, reaction conditions, and desired yield.

The Ullmann Condensation: A Historical Cornerstone

The Ullmann condensation, first reported in the early 1900s, represents the classical approach to diaryl ether synthesis. This copper-catalyzed reaction typically involves the coupling of an aryl halide with a phenol in the presence of a base at elevated temperatures.

Conceptual Workflow for Ullmann Condensation:

Caption: Ullmann Condensation for this compound.

Detailed Experimental Protocol (Ullmann-type):

-

Reactant Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-iodophenol (1.0 eq), 1-fluoro-4-iodobenzene (1.1 eq), potassium carbonate (2.0 eq), and copper(I) iodide (0.1 eq).

-

Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask to achieve a concentration of approximately 0.5 M with respect to the 3-iodophenol.

-

Reaction Execution: Heat the reaction mixture to 120-140 °C and stir vigorously under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.

The Buchwald-Hartwig Ether Synthesis: A Modern and Milder Alternative

Developed in the late 1990s, the Buchwald-Hartwig amination and its ether synthesis variant have revolutionized the formation of carbon-heteroatom bonds. This palladium-catalyzed cross-coupling reaction offers a milder and more versatile alternative to the Ullmann condensation, often proceeding at lower temperatures and with a broader substrate scope.

Conceptual Workflow for Buchwald-Hartwig Ether Synthesis:

Caption: Buchwald-Hartwig Synthesis of this compound.

Detailed Experimental Protocol (Buchwald-Hartwig-type):

-

Reactant Preparation: In a glovebox, charge a Schlenk tube with palladium(II) acetate (0.02 eq), a suitable phosphine ligand such as XPhos (0.04 eq), and cesium carbonate (1.5 eq).

-

Reagent Addition: Add 3-iodophenol (1.0 eq) and 1-fluoro-4-bromobenzene (1.2 eq) to the Schlenk tube.

-

Solvent and Degassing: Add anhydrous toluene to the tube, and degas the mixture by three freeze-pump-thaw cycles.

-

Reaction Execution: Place the sealed tube in a preheated oil bath at 80-100 °C and stir for 8-16 hours. Monitor the reaction's progress by TLC or LC-MS.

-

Work-up and Purification: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite. Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel (hexane/ethyl acetate gradient) to yield the desired product.

Physicochemical Properties and Spectroscopic Characterization

A thorough understanding of a molecule's physical and chemical properties is paramount for its effective use in synthesis. The following table summarizes the key properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₁₂H₈FIO | [2] |

| Molecular Weight | 314.09 g/mol | [2] |

| CAS Number | 188534-09-0 | [2] |

| Appearance | Off-white to light yellow solid | Supplier Data |

| Melting Point | Not widely reported | N/A |

| Boiling Point | Not widely reported | N/A |

| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, THF) | General Knowledge |

Spectroscopic Data:

While a comprehensive, publicly available dataset is limited, based on the structure and data for analogous compounds, the expected NMR spectral data would be as follows:

-

¹H NMR (CDCl₃, 400 MHz): The spectrum would exhibit complex multiplets in the aromatic region (δ 6.8-7.8 ppm). The protons on the fluorophenoxy ring would show characteristic splitting due to fluorine coupling. The protons on the iodinated ring would also appear as distinct multiplets.[3][4]

-

¹³C NMR (CDCl₃, 101 MHz): The spectrum would display 12 distinct signals for the carbon atoms. The carbon attached to the iodine would be found at a relatively high field (around 90-100 ppm). The carbon attached to the fluorine would show a large one-bond coupling constant (¹JCF). The remaining aromatic carbons would appear in the typical range of δ 115-160 ppm.[4][5]

Applications in Medicinal Chemistry and Drug Discovery

The true value of this compound lies in its utility as a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. The presence of the iodo group provides a reactive handle for a variety of cross-coupling reactions, allowing for the introduction of diverse substituents and the construction of larger molecular scaffolds.

Synthesis of Novel Antidepressants

As alluded to in the historical context, derivatives of this compound have been explored in the context of antidepressant drug discovery. The 4-((phenoxy)phenylmethyl)piperidine scaffold, accessible from this intermediate, has shown affinity for serotonin and norepinephrine transporters, key targets in the treatment of depression.[6]

Development of Enzyme Inhibitors

The diaryl ether motif is a common feature in many enzyme inhibitors. The work by Liu et al. on phosphonosulfonates as inhibitors of dehydrosqualene synthase, an enzyme involved in bacterial pigment biosynthesis, highlights the potential of incorporating the 3-(4-fluorophenoxy)phenyl moiety into inhibitor designs. The ability to further functionalize the iodo position allows for the exploration of structure-activity relationships and the optimization of binding to the target enzyme.[7]

A Scaffold for Diverse Bioactive Molecules

The diaryl ether core is prevalent in a wide range of bioactive natural products and synthetic compounds exhibiting anticancer, anti-inflammatory, antiviral, and antibacterial properties.[1] The strategic placement of the iodo and fluoro substituents in this compound provides chemists with a powerful platform to design and synthesize novel candidates for various therapeutic areas. The iodine can be readily converted to other functional groups via Suzuki, Sonogashira, Heck, or other cross-coupling reactions, opening up a vast chemical space for exploration.

Conclusion and Future Outlook

This compound, while not a household name in the chemical community, represents a strategically important building block for the synthesis of complex organic molecules. Its historical roots are intertwined with the development of fundamental synthetic methodologies for diaryl ether formation. The availability of both classical and modern synthetic routes provides flexibility for its preparation on various scales.

The true potential of this molecule is realized in its application as a versatile intermediate in medicinal chemistry. The combination of a fluorinated phenyl ring and a reactive iodinated phenyl ring offers a unique set of properties and synthetic handles that can be exploited in the design and synthesis of novel therapeutic agents. As the demand for more sophisticated and targeted drugs continues to grow, the importance of such well-designed building blocks will undoubtedly increase. Further exploration of the reactivity of this compound and its incorporation into a wider range of molecular scaffolds is a promising avenue for future research in drug discovery and materials science.

References

- Diaryl Ether: A Privileged Scaffold for Drug and Agrochemical Discovery. J. Agric. Food Chem.2020, 68 (38), 10385–10408. [URL: https://pubs.acs.org/doi/10.1021/acs.jafc.0c03369]

- 1-Fluoro-3-iodobenzene(1121-86-4) 1H NMR spectrum. ChemicalBook. [URL: https://www.chemicalbook.com/spectrum/1121-86-4_1HNMR.htm]

- Orjales, A.; Mosquera, R.; Toledo, A.; Pumar, M. C.; García, N.; Labeaga, L.; Innerárity, A. Novel 4-((Phenoxy)phenylmethyl)piperidine Derivatives as Potent and Selective Ligands for the Serotonin and Norepinephrine Transporters. J. Med. Chem.2003, 46 (26), 5512–5532.

- Supporting information In situ acidic carbon dioxide/ethylene glycol system for aerobic oxidative iodination of electron-rich aromatics catalyzed by Fe(NO3)3·9H2O. RSC Advances. [URL: https://www.rsc.

- 188534-09-0 | this compound. ChemScene. [URL: https://www.chemscene.com/products/3-(4-Fluorophenoxy)iodobenzene-188534-09-0.html]

- Synthesis of Diaryl Ethers via C-O Cross-Coupling of Phenols with Aryl Iodides in the Presence of Copper Catalyst. Journal of Synthetic Chemistry. [URL: https://www.al-kindipublisher.com/index.php/jsc/article/view/4222]

- Liu, Y.-L., et al. Phosphonosulfonates Are Potent, Selective Inhibitors of Dehydrosqualene Synthase and Staphyloxanthin Biosynthesis in Staphylococcus aureus. J. Med. Chem.2009, 52 (4), 976–988.

- Diaryl ether derivatives as anticancer agents – a review. RSC Medicinal Chemistry Blog. [URL: https://blogs.rsc.

- 13C NMR Spectroscopy. Thieme. [URL: https://www.thieme-connect.com/products/ebooks/lookinside/10.1055/b-0034-45214]

Sources

- 1. Diaryl Ether: A Privileged Scaffold for Drug and Agrochemical Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. 1-Fluoro-3-iodobenzene(1121-86-4) 1H NMR spectrum [chemicalbook.com]

- 4. rsc.org [rsc.org]

- 5. Thieme E-Books & E-Journals [thieme-connect.de]

- 6. digibuo.uniovi.es [digibuo.uniovi.es]

- 7. researchgate.net [researchgate.net]

Unlocking the Potential of 3-(4-Fluorophenoxy)iodobenzene: A Technical Guide for Researchers

Introduction: The Strategic Value of a Fluorinated Diaryl Ether Precursor

In the landscape of modern organic synthesis and drug discovery, the strategic incorporation of fluorine atoms and the diaryl ether scaffold are hallmarks of innovation. 3-(4-Fluorophenoxy)iodobenzene emerges as a molecule of significant interest, positioned at the intersection of these two critical motifs. Its structure, featuring a reactive iodobenzene ring coupled with a fluorinated phenoxy group, presents a versatile platform for the construction of complex molecules with tailored properties. The carbon-iodine bond is inherently weaker than its lighter halogen counterparts, rendering it highly susceptible to oxidative addition in metal-catalyzed cross-coupling reactions, thus ensuring efficient bond formation.[1][2] Concurrently, the 4-fluorophenoxy moiety can impart desirable physicochemical properties to the final compounds, such as enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets.[3][4]

This technical guide provides a comprehensive exploration of the potential research avenues for this compound. It is designed to equip researchers, medicinal chemists, and materials scientists with the foundational knowledge and actionable insights required to leverage this promising building block in their respective fields. We will delve into its application in palladium-catalyzed cross-coupling reactions, propose novel research directions in medicinal chemistry and materials science, and provide detailed experimental protocols to facilitate immediate implementation in the laboratory.

Core Synthetic Applications: A Hub for Molecular Elaboration

The primary utility of this compound lies in its capacity to serve as a robust electrophilic partner in a variety of cross-coupling reactions. The high reactivity of the C-I bond facilitates reactions under milder conditions compared to bromo- or chloro-analogs, often leading to higher yields and cleaner reaction profiles.[1][2]

Palladium-Catalyzed Cross-Coupling Reactions: The Workhorse of Modern Synthesis

Palladium-catalyzed cross-coupling reactions have revolutionized the art of molecule building. This compound is an excellent substrate for these transformations, enabling the formation of C-C, C-N, and C-O bonds with high efficiency and selectivity.

Proposed Research Area 1: Novel Therapeutics Targeting Kinase Pathways

Rationale: The diaryl ether linkage is a prevalent scaffold in a multitude of clinically approved and investigational drugs, particularly kinase inhibitors. The specific geometry and conformational flexibility of this motif allow for optimal interactions within the ATP-binding pocket of various kinases. Furthermore, the incorporation of a fluorine atom can significantly enhance the metabolic stability and pharmacokinetic profile of a drug candidate.[4] We hypothesize that novel diaryl ether-containing compounds derived from this compound can be designed as potent and selective kinase inhibitors for applications in oncology and inflammatory diseases.

Experimental Workflow: Synthesis and Evaluation of a Targeted Kinase Inhibitor Library

Caption: Workflow for the synthesis and evaluation of novel kinase inhibitors.

Step-by-Step Protocol: Suzuki-Miyaura Coupling

-

Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv.), the desired heterocyclic boronic acid or ester (1.2 equiv.), palladium catalyst such as Pd(PPh₃)₄ (3 mol%), and a base, typically K₂CO₃ (2.0 equiv.).

-

Solvent Addition: Add a degassed solvent system, such as a 3:1 mixture of dioxane and water.

-

Reaction Execution: Heat the reaction mixture to 80-100 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel.

Proposed Research Area 2: Development of High-Performance Fluorinated Poly(aryl ether)s

Rationale: Fluorinated polymers are highly sought after in the materials science domain for their exceptional properties, including high thermal stability, chemical resistance, low dielectric constants, and hydrophobicity.[5][6][7] These characteristics make them ideal for applications in microelectronics, aerospace, and advanced coatings. This compound can serve as a valuable co-monomer in the synthesis of novel poly(aryl ether)s, where the fluorophenoxy group contributes to the desirable material properties.

Experimental Workflow: Synthesis and Characterization of Fluorinated Poly(aryl ether)s

Caption: Workflow for the synthesis and characterization of fluorinated polymers.

Step-by-Step Protocol: Nucleophilic Aromatic Substitution (SNAr) Polymerization

-

Monomer Preparation: In a three-necked flask equipped with a mechanical stirrer, nitrogen inlet, and a Dean-Stark trap, dissolve an equimolar amount of a bisphenol monomer and this compound as a comonomer in a high-boiling aprotic polar solvent such as N,N-dimethylacetamide (DMAc) or sulfolane.

-

Azeotropic Dehydration: Add an excess of toluene and heat the mixture to reflux to azeotropically remove water.

-

Polymerization: After complete removal of water, add an excess of anhydrous K₂CO₃ and raise the temperature to 160-180 °C to initiate polymerization. Maintain the reaction under a nitrogen atmosphere for 12-24 hours.

-

Polymer Isolation and Purification: Cool the viscous solution and precipitate the polymer by pouring it into a non-solvent like methanol. Filter the fibrous polymer, wash it extensively with water and methanol, and dry it in a vacuum oven at 80 °C.

Spectroscopic Data and Characterization

| Spectroscopic Technique | Expected Key Features |

| ¹H NMR | Aromatic protons will appear as complex multiplets in the range of 6.8-7.8 ppm. The protons on the fluorinated ring will show coupling to the fluorine atom. |

| ¹³C NMR | Aromatic carbons will resonate between 110-160 ppm. The carbon attached to the iodine will be shifted upfield, while the carbon attached to the fluorine will show a large one-bond C-F coupling constant. |

| IR Spectroscopy | Characteristic C-O-C stretching vibrations for the diaryl ether will be observed around 1240 cm⁻¹. Strong C-F stretching bands will appear in the 1100-1250 cm⁻¹ region. C-I stretching will be found in the far-IR region. |

| Mass Spectrometry | The molecular ion peak [M]⁺ is expected at m/z 314. The isotopic pattern of iodine (¹²⁷I, 100% abundance) will be distinct. Fragmentation may involve the loss of iodine and cleavage of the ether linkage. |

Conclusion and Future Outlook

This compound stands as a versatile and underutilized building block with significant potential across multiple scientific disciplines. Its unique combination of a reactive iodine handle and a property-enhancing fluorinated moiety makes it an attractive starting material for the synthesis of novel therapeutics and high-performance materials. The proposed research areas in kinase inhibition and fluorinated polymers represent just two of the many exciting avenues for exploration. By providing detailed synthetic protocols and a clear rationale for these research directions, this guide aims to empower scientists to unlock the full potential of this promising molecule and drive innovation in their respective fields.

References

- Synthesis of Diaryl and Alkyl-Aryl Ethers via Diaryl Iodonium Reagents - R Discovery. (2022-07-21).

-

Synthesis and Antiproliferative Activity of Steroidal Diaryl Ethers - MDPI. (n.d.). Retrieved from [Link]

-

Design, synthesis, and biological activity of diaryl ether inhibitors of Toxoplasma gondii enoyl reductase - NIH. (2013-02-13). Retrieved from [Link]

-

Fluorinated poly(aryl ether)s containing difluoromethylene and tetrafluoroethylene moieties - PMC - NIH. (2025-12-03). Retrieved from [Link]

-

Preparation and Properties of Fluorinated Poly(aryl ether)s with Ultralow Water Absorption and Dielectric Constant by Cross-Linked Network Strategy | ACS Applied Materials & Interfaces. (2024-08-20). Retrieved from [Link]

-

Fluorinated Poly(Arylene Ether)s: Synthesis, Properties, and Applications | Request PDF. (n.d.). Retrieved from [Link]

-

Design, synthesis and pharmacological evaluation of 4-(3-chloro-4-(3-cyclopropylthioureido)-2-fluorophenoxy)-7-methoxyquinoline-6-carboxamide (WXFL-152): a novel triple angiokinase inhibitor for cancer therapy - PubMed. (2020-08). Retrieved from [Link]

-

Iodobenzene as a Key Building Block: Applications in Pharma and Agrochemicals. (n.d.). Retrieved from [Link]

-

Iodobenzene - Wikipedia. (n.d.). Retrieved from [Link]

-

4-Fluoroiodobenzene | C6H4FI | CID 9605 - PubChem. (n.d.). Retrieved from [Link]

-

Benzene, iodo- - the NIST WebBook - National Institute of Standards and Technology. (n.d.). Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Iodobenzene - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. Design, synthesis and pharmacological evaluation of 4-(3-chloro-4-(3-cyclopropylthioureido)-2-fluorophenoxy)-7-methoxyquinoline-6-carboxamide (WXFL-152): a novel triple angiokinase inhibitor for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Fluorinated poly(aryl ether)s containing difluoromethylene and tetrafluoroethylene moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. 1-Fluoro-4-iodobenzene(352-34-1) 1H NMR spectrum [chemicalbook.com]

- 9. 1-Fluoro-3-iodobenzene(1121-86-4) 1H NMR spectrum [chemicalbook.com]

- 10. 4-Fluoroiodobenzene | C6H4FI | CID 9605 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Benzene, iodo- [webbook.nist.gov]

A Senior Application Scientist's Technical Guide to 3-(4-Fluorophenoxy)iodobenzene: Sourcing, Synthesis, and Application

Introduction: The Strategic Value of a Fluorinated Diaryl Ether Building Block

In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine and diaryl ether scaffolds is a proven method for modulating the physicochemical and pharmacokinetic properties of target molecules.[1][2][3] 3-(4-Fluorophenoxy)iodobenzene (CAS No. 188534-09-0) emerges as a particularly valuable synthetic intermediate, embodying this design philosophy. Its structure uniquely combines three key functional elements: a diaryl ether linkage common in bioactive compounds, a fluorine atom for metabolic blocking and tuning electronic properties, and an iodine atom that serves as a versatile handle for carbon-carbon and carbon-heteroatom bond formation via cross-coupling reactions.

This guide provides an in-depth analysis of this compound for researchers, process chemists, and drug development professionals. We will cover its commercial availability from key suppliers, outline a robust laboratory-scale synthesis protocol, and explore its strategic application in discovery programs.

Physicochemical Properties and Specifications

Understanding the fundamental properties of a starting material is critical for reaction planning and execution. The data below, consolidated from leading chemical suppliers, provides a baseline for handling and characterization.[4][5][6][7]

| Property | Value | Source |

| CAS Number | 188534-09-0 | [4][5][6][7][8][9] |

| Molecular Formula | C₁₂H₈FIO | [4][5][7][8] |

| Molecular Weight | 314.09 g/mol | [4][5][7] |

| IUPAC Name | 1-(4-fluorophenoxy)-3-iodobenzene | [6] |

| Appearance | Solid | [6] |

| Typical Purity | ≥95% | [6][7][8][10] |

| Storage Conditions | Room temperature, keep in dark place, sealed in dry. | [5][6][7] |

| SMILES Code | FC1=CC=C(OC2=CC(I)=CC=C2)C=C1 | [5] |

Commercial Availability & Sourcing

This compound is readily available from several fine chemical suppliers, catering to needs ranging from academic research to scale-up manufacturing. When selecting a supplier, researchers should consider not only price but also purity specifications, available analytical data (CoA), and lead times. Below is a comparative table of prominent suppliers.

| Supplier | Product Identifier | Purity/Specification | Typical Quantities Offered |

| Sigma-Aldrich | AMBH95E07F3E | 95% | 250 mg, 1 g, 5 g[6] |

| BLD Pharm | 188534-09-0 | Research Use Only | Inquire for bulk |

| AN PharmaTech Co Ltd | 188534-09-0 | N/A | Inquire for bulk[4] |

| ChemScene | CS-0156876 | ≥95% | Inquire for pricing |

| Bide Pharmatech Ltd | 188534-09-0 | 95+% | 5g, inquire for bulk[8] |

Note: Availability and pricing are subject to change. It is recommended to consult the supplier's website for the most current information.

Workflow for Procurement and Quality Control

A systematic approach to sourcing is crucial for experimental reproducibility. The following workflow ensures that the material acquired meets the stringent requirements of synthesis and drug discovery programs.

Representative Synthesis Protocol: Ullmann Condensation

While commercially available, in-house synthesis may be required for specific research applications or scale-up. The most logical and field-proven approach for constructing the diaryl ether bond in this molecule is a copper-catalyzed Ullmann condensation. This method involves the coupling of an aryl halide with a phenol.

Reaction Scheme: 3-Iodophenol + 1-Fluoro-4-iodobenzene → this compound

Causality of Component Selection:

-

Catalyst: Copper(I) iodide (CuI) is a classic, cost-effective catalyst for Ullmann couplings.

-

Ligand: L-Proline is chosen as a ligand. It enhances the solubility and reactivity of the copper catalyst, allowing the reaction to proceed at lower, more manageable temperatures than traditional Ullmann conditions.

-

Base: Potassium carbonate (K₂CO₃) is a mild inorganic base sufficient to deprotonate the phenol, forming the active nucleophile without causing unwanted side reactions.

-

Solvent: Dimethyl sulfoxide (DMSO) is a polar aprotic solvent with a high boiling point, ideal for dissolving the reactants and facilitating the reaction at elevated temperatures.

Step-by-Step Experimental Protocol:

-

Vessel Preparation: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-iodophenol (1.1 g, 5.0 mmol, 1.0 equiv.).

-

Reagent Addition: Add 1-fluoro-4-iodobenzene (1.11 g, 5.0 mmol, 1.0 equiv.), copper(I) iodide (95 mg, 0.5 mmol, 0.1 equiv.), L-proline (115 mg, 1.0 mmol, 0.2 equiv.), and potassium carbonate (1.38 g, 10.0 mmol, 2.0 equiv.).

-

Solvent and Degassing: Add 25 mL of dry DMSO. Seal the flask and degas the mixture by bubbling argon or nitrogen gas through the solution for 15 minutes.

-

Reaction: Heat the reaction mixture to 90-100 °C and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS (approx. 12-24 hours).

-

Workup: After completion, cool the reaction to room temperature. Pour the mixture into 100 mL of water and extract with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine (2 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Isolation: Purify the resulting crude oil by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield this compound as a solid.

Application in Drug Discovery: A Versatile Scaffolding Tool

The true utility of this compound lies in its role as a versatile building block for creating more complex molecular architectures. The iodo-substituent is a prime handle for palladium-catalyzed cross-coupling reactions, enabling the efficient introduction of diverse functionalities.

Example Application: Suzuki Coupling for Biaryl Synthesis

A common step in a lead optimization campaign is the formation of a biaryl scaffold, which can enhance target binding affinity. The workflow below illustrates how this compound can be used in a Suzuki coupling reaction.

This modular approach allows for the rapid generation of a library of analogs. By varying the aryl boronic acid partner, researchers can systematically probe the structure-activity relationship (SAR) of the newly introduced substituent, a cornerstone of modern drug discovery. The fluorine atom on the phenoxy ring can serve to block potential sites of metabolism or to modulate the pKa of adjacent functional groups, thereby improving the drug-like properties of the final compound.[1][3]

Safety and Handling

As with any laboratory chemical, proper handling of this compound is essential. The following safety information is aggregated from supplier Safety Data Sheets (SDS).[6]

-

GHS Pictogram: GHS07 (Exclamation Mark)[6]

-

Signal Word: Warning[6]

-

Hazard Statements:

-

Precautionary Statements:

Handling Recommendations:

-

Use in a well-ventilated fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation of dust and direct contact with skin and eyes.

-

Store in a tightly sealed container in a dry, cool place away from light.

References

-

AN PharmaTech Co Ltd. This compound | 188534-09-0. [Link]

-

CP Lab Safety. This compound, 95% Purity, C12H8FIO, 25 grams. [Link]